sodium;5-chloro-1H-indazole;acetate
Description
Historical Context and Evolution of Indazole Scaffolds in Drug Discovery
The journey of indazole in medicinal chemistry began with its first synthesis by Emil Fischer in the 1880s. nih.gov Initially, indazole and its derivatives were primarily of academic interest. However, over the last few decades, there has been a surge in research into these compounds, driven by the discovery of their wide-ranging pharmacological properties. pnrjournal.comaustinpublishinggroup.com A significant milestone in the evolution of indazole-based drugs was the marketing of Benzydamine in 1966, a non-steroidal anti-inflammatory drug. researchgate.net Since then, the indazole scaffold has been recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.net This has led to the development of numerous indazole-containing drugs for various therapeutic applications. researchgate.netresearchgate.net
Significance of 1H-Indazole Core Structures in Bioactive Compounds
The 1H-indazole tautomer is the most prevalent and thermodynamically stable form of the indazole ring system. nih.govnih.gov This core structure is a key component in a multitude of bioactive compounds, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-HIV properties. researchgate.netnih.govnih.govnih.govmdpi.comresearchgate.net The versatility of the 1H-indazole scaffold is highlighted by its presence in several FDA-approved drugs. For instance, Granisetron is used as an antiemetic, while Axitinib, Pazopanib, and Entrectinib are utilized in cancer therapy as kinase inhibitors. pnrjournal.comresearchgate.net The 1H-indazole-3-amine structure, in particular, has been identified as an effective "hinge-binding" fragment, a crucial interaction for inhibiting the activity of protein kinases, which are often dysregulated in diseases like cancer. nih.govmdpi.com The ability of the indazole ring to participate in hydrogen bonding and its similarity to endogenous purine (B94841) structures contribute to its potent and diverse biological effects. researchgate.netdiva-portal.org
Rationale for Investigating 5-Chloro-1H-indazole-Acetic Acid Derivatives
The investigation into specific derivatives like 5-chloro-1H-indazole-acetic acid stems from a strategic approach in medicinal chemistry to refine the pharmacological profile of the parent indazole scaffold. The introduction of a chlorine atom at the 5-position and an acetic acid group are deliberate modifications aimed at modulating the compound's activity and properties.
The addition of substituents to the indazole ring allows for the exploration of a vast chemical space, leading to compounds with diverse pharmacological profiles. pnrjournal.comaustinpublishinggroup.comnih.govresearchgate.netbenthamdirect.comgoogle.com Halogenation, in particular the introduction of a chloro group, is a common strategy in drug design to enhance biological activity, improve metabolic stability, and increase membrane permeability. nih.govmdpi.comacs.org The position of the substituent on the indazole ring is critical, with modifications at the C5 position known to significantly influence the compound's potency and selectivity. nih.gov The acetic acid moiety provides a carboxylic acid group, which can act as a key interaction point with biological targets, often mimicking the function of natural amino acids or other endogenous molecules. A patent for 1H-indazole-3-acetic acid derivatives, including those with chloro substitutions, as aldose reductase inhibitors for treating diabetic complications underscores the therapeutic potential of this structural combination. google.com The existence of "2-(5-Chloro-1H-indazol-3-yl)acetic acid" further confirms the scientific interest in this specific scaffold. americanelements.com
The field of indazole-based drug discovery is continually expanding, with new research avenues constantly emerging. nih.govaustinpublishinggroup.comnih.govnih.govresearchgate.netpugetsound.edutandfonline.comresearchgate.net Current research is heavily focused on the development of indazole derivatives as targeted cancer therapies, particularly as inhibitors of protein kinases and poly (ADP-ribose) polymerase (PARP). nih.govnih.gov Beyond oncology, there is growing interest in their potential for treating neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions. researchgate.netnih.govbenthamdirect.com The structural versatility of the indazole nucleus allows for the design of compounds that can selectively interact with a wide array of biological targets, opening up new possibilities for the treatment of various diseases. austinpublishinggroup.comnih.govnih.govresearchgate.nettandfonline.com
Detailed Research Findings
The following tables present a selection of research findings on the biological activities of various indazole derivatives, illustrating the impact of different substitutions on their potency.
| Compound | Inhibitory Activity against HL60 cell line (IC50, nM) | Inhibitory Activity against HCT116 cell line (IC50, nM) | Kinase Selectivity |
|---|---|---|---|
| 91 | - | - | CHK1, CDK2, MEK1, GSK3β, BRAF, IKKβ, PKC |
| 92 | - | - | CHK1, CDK2, MEK1, GSK3β, BRAF, IKKβ, PKC |
| 93 | 8.3 | 1.3 | CHK1, CDK2, MEK1, GSK3β, BRAF, IKKβ, PKC |
| Compound | R1 Substituent at C-5 | IC50 (µM) |
|---|---|---|
| 5j | 3,5-difluoro | - |
| 5e | 4-fluoro | - |
| 5b | 3-fluoro | - |
| 5f | 4-trifluoromethoxy | - |
| 5k | - | 3.32 |
| Compound | Target Cell Line | IC50 (µM) |
|---|---|---|
| 9f (N-(4-fluorobenzyl)-1H-indazol-6-amine) | HCT116 (human colorectal cancer) | 14.3 ± 4.4 |
| 9f (N-(4-fluorobenzyl)-1H-indazol-6-amine) | MRC5 (normal lung fibroblast) | >100 |
Properties
Molecular Formula |
C9H8ClN2NaO2 |
|---|---|
Molecular Weight |
234.61 g/mol |
IUPAC Name |
sodium;5-chloro-1H-indazole;acetate |
InChI |
InChI=1S/C7H5ClN2.C2H4O2.Na/c8-6-1-2-7-5(3-6)4-9-10-7;1-2(3)4;/h1-4H,(H,9,10);1H3,(H,3,4);/q;;+1/p-1 |
InChI Key |
FZIPISJNBJPEOH-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[O-].C1=CC2=C(C=C1Cl)C=NN2.[Na+] |
Origin of Product |
United States |
Molecular Mechanisms of Action and Biological Targets
Identification of Key Molecular Targets
While the principal mechanism of bendamustine (B91647) is its function as a DNA alkylating agent, research has identified several specific molecular interactions and downstream effects that contribute to its cytotoxicity.
Enzyme Inhibition Studies (e.g., kinases, oxidoreductases)
Bendamustine's interaction with cellular enzymes is a key aspect of its activity, extending beyond its direct effects on DNA.
Specific Kinase Inhibition Profiles (e.g., PI3K/AKT/mTOR, FGFR, ERK1/2, EGFR, TTK)
The primary mechanism of bendamustine is not the direct inhibition of key signaling kinases. Pathways such as PI3K/AKT/mTOR, FGFR, ERK1/2, and EGFR are fundamental to cell growth and survival and are often dysregulated in cancer. mdpi.comnih.govnih.govdrugs.comnih.gov While bendamustine treatment can lead to the downstream modulation of these pathways, this is typically a consequence of the cellular stress response to DNA damage rather than direct enzyme inhibition. For instance, the combination of bendamustine with a Bruton's tyrosine kinase (BTK) inhibitor has been shown to suppress the PI3K/AKT signaling pathway, but this effect is attributed to the BTK inhibitor. nih.gov There is currently no available scientific literature describing a direct inhibitory interaction between bendamustine and TTK kinase.
However, a notable exception is the direct inhibition of Signal Transducer and Activator of Transcription 3 (STAT3). Research has shown that bendamustine can inhibit STAT3, a key transcription factor involved in cell proliferation and survival. nih.gov
STAT3 Inhibition: In biochemical assays, bendamustine was found to inhibit the binding of the STAT3 Src homology 2 (SH2) domain to its target phosphotyrosine peptide. nih.govnih.gov This action is thought to be mediated by the bis(2-chloroethyl)amino moiety of bendamustine, which binds to cysteine residues (specifically C550 and C712) within the STAT3 protein. nih.govnih.gov This binding prevents STAT3 dimerization and its subsequent translocation to the nucleus. nih.gov As a result, bendamustine suppresses the function of STAT3 as a transcriptional activator, leading to a dose-dependent decrease in the expression of STAT3 target genes like cyclin D1, survivin, and Bcl-2. nih.gov This inhibitory effect on STAT3 may contribute significantly to the anticancer effects of bendamustine. nih.govnih.gov
Other Enzyme Modulations (e.g., IDO1, Lactoperoxidase)
There is no scientific evidence to date suggesting that bendamustine directly modulates the activity of the enzymes indoleamine 2,3-dioxygenase (IDO1) or lactoperoxidase. These enzymes are involved in immune regulation and host defense, respectively, but studies have not established a direct interaction with bendamustine. mdpi.comnih.gov
Receptor Interaction Studies (e.g., CCR4, 5-HT3)
Based on available research, bendamustine does not appear to function by directly binding to cell surface receptors such as C-C chemokine receptor 4 (CCR4) or the 5-hydroxytryptamine-3 (5-HT3) receptor. While 5-HT3 receptor antagonists are often administered with bendamustine therapy, this is for the management of side effects and does not reflect a direct interaction of bendamustine with the receptor itself.
Microtubule Polymerization Inhibition
The cytotoxic effects of bendamustine are not caused by the direct inhibition of microtubule polymerization. Microtubule inhibitors, such as vinca (B1221190) alkaloids and taxanes, act by directly binding to tubulin and disrupting microtubule dynamics, leading to mitotic arrest. In contrast, bendamustine's primary action is to induce DNA cross-links. The resulting DNA damage activates cellular stress responses and checkpoints. Bendamustine has been shown to inhibit mitotic checkpoints, leading to a form of cell death known as mitotic catastrophe, where cells attempt to divide with damaged DNA, resulting in aberrant mitosis and cell death. This effect is a consequence of the DNA damage response, not a direct action on the microtubule structure itself.
Cellular Pharmacodynamics in In Vitro Systems
In vitro studies have been crucial in elucidating the cellular response to bendamustine across various cancer types. These studies consistently demonstrate that bendamustine induces cell death in a dose- and time-dependent manner. The primary modes of cell death observed are apoptosis and mitotic catastrophe.
Bendamustine's cytotoxic activity has been quantified in numerous cancer cell lines, with IC50 (the concentration that inhibits 50% of cell growth) and LD50 (the dose that is lethal to 50% of cells) values varying by cell type and prior treatment status. For example, in ex vivo studies on cells from chronic lymphocytic leukemia (CLL) patients, the LD50 was found to be lower in cells from previously treated patients compared to those from untreated patients, suggesting that prior therapy may sensitize cells to bendamustine. The compound induces apoptosis through both the mitochondrial and death receptor pathways. Furthermore, in vitro experiments show that bendamustine treatment leads to cell cycle arrest, particularly at the G2/M phase, as the cell attempts to repair extensive DNA damage before entering mitosis.
The following table summarizes the in vitro cytotoxicity of bendamustine in several hematological cancer cell lines.
| Cell Line Type | Specific Cell Line(s) | Cytotoxicity Metric | Value (µM) | Source(s) |
| Adult T-cell Leukemia (ATL) | Su9, S1T, MT2, ATN-1 | Mean IC50 | 44.9 ± 25.0 | |
| Mantle Cell Lymphoma (MCL) | - | Mean IC50 | 21.1 ± 16.2 | |
| DLBCL/Burkitt Lymphoma (BL) | - | Mean IC50 | 47.5 ± 26.8 | |
| Multiple Myeloma (MM) | - | Mean IC50 | 44.8 ± 22.5 | |
| Chronic Lymphocytic Leukemia (CLL) - Untreated | - | LD50 | 7.4 µg/mL (~19.8 µM) | |
| Chronic Lymphocytic Leukemia (CLL) - Pretreated | - | LD50 | 4.3 µg/mL (~11.5 µM) |
Cell Cycle Regulation and Apoptosis Induction
The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. Some chemical compounds can exert their therapeutic effects by arresting the cell cycle and inducing apoptosis in target cells.
Studies have shown that related compounds can influence the cell cycle. For instance, sodium aescinate has been observed to inhibit the proliferation of retinoblastoma Y79 cells by causing cell cycle arrest at the G2/M phase. nih.gov This is achieved by down-regulating the expression of CDK1 and CyclinB1, which are key proteins in the G2/M checkpoint, leading to a reduction in the maturation promoting factor (MPF) and subsequent cell cycle arrest. nih.gov Furthermore, sodium aescinate has been shown to induce apoptosis through a caspase-related pathway. nih.gov
While these findings are for a different sodium salt, they provide a potential framework for investigating whether sodium;5-chloro-1H-indazole;acetate (B1210297) employs similar mechanisms to control cell proliferation and survival. The regulation of apoptosis and the cell cycle is a fundamental aspect of cellular health, and compounds that can modulate these processes are of significant interest. nih.gov
Effects on Cell Proliferation and Migration
Cell proliferation and migration are fundamental processes in normal development and tissue homeostasis. However, in pathological conditions such as cancer, these processes are often uncontrolled, leading to tumor growth and metastasis.
Research on various compounds has demonstrated the potential to inhibit these processes. For example, hemi-synthetic analogs of 1′S-1′-acetoxychavicol acetate (ACA) have been shown to inhibit the migration of highly aggressive MDA-MB-231 breast cancer cells. dovepress.com Notably, the anti-migration effects of these analogs were observed at concentrations that were not directly toxic to the cells, suggesting that the inhibition of migration is not simply a result of cytotoxicity. dovepress.com This implies the involvement of specific signaling pathways that regulate cell movement.
Similarly, short-chain fatty acids like sodium acetate have been studied for their effects on the proliferation and migration of intestinal epithelial cells. plos.org These studies highlight the diverse ways in which different chemical entities can influence these critical cellular behaviors.
Modulation of Intracellular Signaling Pathways (e.g., EMT pathway)
The epithelial-mesenchymal transition (EMT) is a cellular program that is crucial during embryonic development and is also implicated in cancer progression and fibrosis. During EMT, epithelial cells lose their characteristic features, such as cell-cell adhesion and polarity, and acquire a mesenchymal phenotype, which is associated with increased motility and invasiveness.
While direct evidence linking sodium;5-chloro-1H-indazole;acetate to the EMT pathway is not yet available, the study of other molecules provides insights into how such pathways can be targeted. The ability of a compound to modulate intracellular signaling pathways is a key determinant of its biological activity.
Reactive Oxygen Species (ROS) Generation and Mitochondrial Membrane Potential Changes
Mitochondria are central to cellular metabolism and are also a primary source of reactive oxygen species (ROS). ROS are chemically reactive molecules containing oxygen that can act as signaling molecules at low concentrations but can cause significant damage to cellular components at high levels, a condition known as oxidative stress. Changes in the mitochondrial membrane potential are often associated with mitochondrial dysfunction and the induction of apoptosis.
Molecular Docking and Computational Chemistry for Target Engagement
Molecular docking and other computational chemistry techniques are powerful tools for predicting how a small molecule, such as this compound, might interact with a biological target, typically a protein. These methods can provide valuable insights into the binding mode and affinity of a compound, helping to elucidate its mechanism of action at a molecular level.
Preclinical Pharmacological Investigations Non Human Models
In Vitro Biological Activity Profiling
The indazole scaffold is a prominent feature in medicinal chemistry, with various substituted derivatives demonstrating a wide range of biological activities. nih.gov Research into compounds containing the 1H-indazole core, such as sodium;5-chloro-1H-indazole;acetate (B1210297), has revealed significant potential in several therapeutic areas.
Indazole derivatives have been a focal point of anticancer research due to their ability to inhibit the proliferation of various cancer cell lines. nih.govnih.gov Studies have evaluated the in vitro anti-proliferative activity of newly synthesized indazole compounds against panels of human cancer cells.
One study synthesized a series of 1H-indazole-3-amine derivatives and tested their effects on human chronic myeloid leukemia (K562), lung cancer (A549), prostate cancer (PC-3), and hepatoma (HepG-2) cell lines. nih.govnih.gov Notably, one derivative, compound 6o, showed a promising inhibitory effect against the K562 cell line with a 50% inhibitory concentration (IC50) value of 5.15 µM. nih.gov This compound also demonstrated considerable selectivity, being less toxic to normal human embryonic kidney cells (HEK-293), which had an IC50 of 33.2 µM. nih.gov Further investigation suggested that the mechanism of action involves the induction of apoptosis and cell cycle arrest, potentially through the inhibition of Bcl2 family members and the p53/MDM2 pathway. nih.govnih.gov
Another series of N3-acyl-N5-aryl-3,5-diaminoindazoles was evaluated against several human head and neck squamous cell carcinoma (HNSCC) cell lines (AMC-HN1, AMC-HN3, AMC-HN4, AMC-HN6), among others. nih.gov Specific derivatives in this class showed more than 7-fold selectivity for certain HNSCC cell lines, highlighting the potential for developing targeted therapies. nih.gov
The anti-proliferative effects are not limited to cancer cells. The indazole scaffold has also been investigated for its antifungal properties. nih.gov A series of indazole and pyrazole (B372694) derivatives were designed and evaluated against various Candida species, which are responsible for candidiasis. nih.gov The 3-phenyl-1H-indazole derivatives, in particular, displayed broad anticandidal activity against C. albicans, C. glabrata, and C. tropicalis. nih.gov
Table 1: In Vitro Anti-proliferative Activity of Selected Indazole Derivatives
| Compound Class | Cell Line / Strain | Activity (IC50) | Reference |
|---|---|---|---|
| 1H-indazole-3-amine derivative (6o) | K562 (chronic myeloid leukemia) | 5.15 µM | nih.gov |
| 1H-indazole-3-amine derivative (6o) | HEK-293 (normal kidney) | 33.2 µM | nih.gov |
| 1H-indazole-3-amine derivative (5k) | Hep-G2 (hepatoma) | 3.32 µM | nih.gov |
| 1H-indazole-3-amine derivative (5k) | HEK-293 (normal kidney) | 12.17 µM | nih.gov |
| N3-acyl-N5-aryl-3,5-diaminoindazoles | AMC-HN3, AMC-HN4 (HNSCC) | >7-fold selectivity | nih.gov |
| 3-phenyl-1H-indazole derivatives | C. albicans, C. glabrata | Active | nih.gov |
The indazole nucleus is associated with a broad spectrum of antimicrobial activities. nih.gov While extensive data on the specific sodium salt of 5-chloro-1H-indazole-3-acetic acid is limited, the general class of indazole derivatives has shown notable effects against various pathogens. nih.gov
The primary focus of recent antimicrobial research on indazoles has been on their antifungal capabilities, particularly against opportunistic Candida species. nih.gov The rise of drug-resistant fungal strains has spurred the search for novel therapeutic agents. nih.gov In this context, derivatives of 1H-indazole have been identified as a promising chemotype. nih.gov Studies demonstrated that certain 3-phenyl-1H-indazole derivatives were effective against Candida albicans, Candida glabrata, and Candida tropicalis. nih.gov This activity is significant as these species are common causes of mucosal and systemic infections, with resistance to current therapies on the rise. nih.gov
Beyond antifungal action, the broader class of indazole derivatives has been recognized for other antimicrobial properties, including antibacterial and antiprotozoal activities, though detailed studies on the 5-chloro-1H-indazole acetate variant are less prevalent in recent literature. nih.gov
Indazole derivatives have been investigated for their anti-inflammatory properties. A study focusing on 1,5-disubstituted indazol-3-ols revealed significant anti-inflammatory activity in various in vitro models. nih.gov
One key mechanism identified is the inhibition of the 5-lipoxygenase (5-LOX) enzyme. nih.gov A specific derivative, 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol, was a potent inhibitor of the 5-LOX-catalyzed oxidation of arachidonic acid, with an IC50 value of 44 nM. nih.gov This inhibition prevents the production of leukotrienes, which are key mediators of inflammation. The same compound also inhibited the antigen-induced contraction of sensitized guinea pig tracheal segments, suggesting a potential role in managing allergic inflammatory conditions like asthma. nih.gov
In addition to the well-documented anti-proliferative and anti-inflammatory effects, the indazole chemical scaffold is known for a variety of other biological activities. nih.gov These include anti-diabetic and anti-osteoporosis potential, as reported in broader reviews of the compound class. nih.gov The ethyl ester form of 5-chloro-1H-indazole-3-acetate, known as Ethychlozate, is used as a plant growth regulator. agropages.com The search for antioxidant properties among indazole derivatives is an area of ongoing research.
In Vivo Efficacy Studies in Animal Models (excluding human trials)
Translating in vitro findings into in vivo efficacy is a critical step in drug development. While direct in vivo anti-tumor studies on sodium;5-chloro-1H-indazole;acetate are not extensively published, research on related indazole structures provides preclinical evidence of their potential.
The promising in vitro anti-proliferative results of indazole derivatives have led to their evaluation in animal models of cancer. For instance, while not the specific sodium salt, other complex indazole-based molecules have been assessed. The therapeutic potential of indazole derivatives is often linked to their ability to inhibit protein kinases or other signaling pathways crucial for tumor growth. nih.gov
Studies on related heterocyclic compounds have demonstrated tumor growth inhibition in xenograft models, where human tumor cells are implanted into immunodeficient mice. For example, a therapeutic antibody combined with a chemotherapeutic agent showed enhanced tumor growth inhibition in a cholangiocarcinoma xenograft model. researchgate.net While this study did not use an indazole compound, it exemplifies the xenograft model methodology used to test potential anticancer agents. The promising in vitro activity and selectivity of compounds like the 1H-indazole-3-amine derivative '6o' make them strong candidates for future in vivo xenograft studies to confirm their anti-tumor efficacy. nih.govnih.gov
Anti-parasitic Activity in Murine Models
There is currently no publicly available information from preclinical studies investigating the anti-parasitic activity of this compound in murine models.
Models of Inflammation and Pain (e.g., acetic acid induced writhing, carrageenan induced edema)
While indazole derivatives, as a chemical class, have been explored for their anti-inflammatory and analgesic potential, specific studies detailing the effects of this compound in established animal models of inflammation and pain, such as the acetic acid-induced writhing test or carrageenan-induced paw edema, are not found in the surveyed scientific literature.
Pharmacokinetic and Pharmacodynamic Characterization in Animal Models (e.g., ADMET profiling)
Detailed characterization of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile for this compound in animal models has not been published in the public domain.
Absorption and Distribution Studies
Specific data from absorption and distribution studies of this compound in non-human models are not available in the current body of scientific literature.
Metabolic Stability and Excretion Profiles (non-human)
Information regarding the metabolic stability and excretion pathways of this compound in non-human subjects has not been publicly disclosed.
Bioavailability Assessment (non-human)
There are no available studies assessing the bioavailability of this compound in non-human models.
Toxicological Assessment in Animal Models (excluding adverse effect profiles)
Comprehensive toxicological assessments of this compound in animal models, beyond general adverse effect profiling, are not described in the available scientific and technical publications.
Structure Activity Relationships Sar and Structure Mechanism Relationships Smr
Impact of Chloro-Substitution at C-5 on Biological Activity
The presence and position of halogen substituents on the indazole ring are pivotal in modulating pharmacological activity. A chloro-group at the C-5 position, in particular, can significantly influence the electronic and lipophilic properties of the molecule, which in turn affects its binding affinity to target proteins and its ability to cross biological membranes.
Research on various indazole derivatives indicates that halogen substitution can enhance potency and selectivity for specific biological targets. For instance, studies on 3-arylsulfonylindazole derivatives as potential VEGFR2 kinase inhibitors have shown that a chlorine atom at the 5-position of the indazole ring is a feature of compounds with a coherent binding mode within the kinase's active site. This substitution is considered alongside other modifications to optimize ligand-enzyme interactions.
The electronic effect of the chlorine atom—an electron-withdrawing group—can alter the pKa of the indazole nitrogens, influencing tautomeric equilibrium and hydrogen bonding capabilities, which are crucial for target recognition. Furthermore, the lipophilicity imparted by the chloro group can impact the compound's absorption and distribution characteristics.
Role of the Acetate (B1210297) Moiety in Activity and Pharmacokinetics
The "acetate" component, referring to the salt of an indazole-carboxylic acid derivative, plays a crucial role in the compound's physicochemical properties and its behavior in a biological system. The carboxylate group is highly polar and ionizable, which can significantly increase the water solubility of the parent compound. This is a key factor in drug formulation and administration.
In terms of pharmacokinetics, the disposition of a drug, encompassing absorption, distribution, metabolism, and excretion (ADME), is a critical aspect of drug design. The transformation of a drug through metabolism can lead to the formation of active or inactive metabolites. For instance, indazole-3-carboxamide derivatives undergo metabolic pathways that include hydrolysis of amide moieties to form carboxylic acids. These carboxylic acid metabolites are often more readily excreted from the body due to their increased polarity.
Studies on indazole-3-carboxylic acids have revealed a range of biological activities, including potent antispermatogenic effects. nih.govnih.gov For example, gamendazole, an indazole carboxylic acid analogue, has been identified as a potent oral antispermatogenic agent in rats. nih.gov The carboxylic acid moiety in these compounds is essential for their mechanism of action, which may involve targeting Sertoli cells in the testes. nih.gov The pharmacokinetic properties of such compounds, including their stability and metabolic fate, are central to their efficacy and are heavily influenced by the carboxyl group. mdpi.com
Influence of Indazole Nitrogen Tautomerism (1H vs. 2H) on Activity and Synthesis
Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.gov The position of the proton on the nitrogen atoms of the pyrazole (B372694) ring significantly affects the molecule's properties and biological activity. nih.gov The 1H-tautomer is generally the more thermodynamically stable and predominant form. nih.gov
This tautomerism is a critical consideration in drug design and synthesis, as the two forms can exhibit different biological activities and binding modes. For example, in the case of the cGMP-dependent phosphodiesterase inhibitor YC-1, the biological activity is associated with the 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole structure, while the corresponding 2-benzyl isomer is inactive. austinpublishinggroup.com The orientation of the hydrogen bond donor (the N-H group) and the lone pair on the other nitrogen atom are different in the two tautomers, leading to distinct interactions with target receptors. The synthesis of indazole derivatives often yields a mixture of 1H and 2H isomers, and the reaction conditions can be tuned to favor the formation of the desired, more active tautomer. nih.gov
Effects of Substituent Modifications on Pharmacological Efficacy and Selectivity
The modification of substituents on the indazole scaffold is a fundamental strategy in medicinal chemistry to optimize potency, selectivity, and pharmacokinetic properties. nih.gov Structure-activity relationship (SAR) studies on various indazole series have provided detailed insights into the effects of different functional groups.
For instance, in the development of anticancer agents, substitutions at various positions of the indazole ring have been explored. nih.gov The nature of the substituent can influence whether the compound acts as an inhibitor of kinases, cell proliferation, or other cancer-related pathways. Small alkyl groups, phenyl rings, or more complex heterocyclic systems can be introduced to probe the binding pocket of a target enzyme and enhance affinity. The choice of substituent can also mitigate off-target effects, thereby increasing the selectivity of the drug. For example, in a series of indazole derivatives designed as anti-cancer agents, replacing a phenyl group with a pyridyl group at a specific position led to improved antiproliferative activity. mdpi.com
The following table summarizes the impact of various substituent modifications on the biological activity of indazole derivatives based on published research findings.
| Position of Substitution | Substituent Type | Observed Effect on Biological Activity | Reference |
| C3 | (E)-3,5-dimethoxystyryl | Foundation for antiproliferative activity against various cancer cell lines. | mdpi.com |
| C6 | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | Improved antiproliferative activity compared to phenyl analogues. | mdpi.com |
| C5 | Chlorine | Part of a coherent binding mode in VEGFR2 kinase inhibitors. | nih.gov |
| C4 | Nitro group | Potent inhibition of neuronal nitric oxide synthase (nNOS) activity. | austinpublishinggroup.com |
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov 3D-QSAR extends this by considering the three-dimensional properties of the molecules, such as their shape and electrostatic fields. researchgate.net These models are invaluable for predicting the activity of novel compounds and for understanding the key molecular features required for biological function. nih.govresearchgate.net
Several 3D-QSAR studies have been conducted on indazole derivatives to guide the design of more potent inhibitors for various targets, including Hypoxia-Inducible Factor-1α (HIF-1α) and Cyclooxygenase-2 (COX-2). nih.govnih.gov These studies generate contour maps that visualize regions where certain properties are favorable or unfavorable for activity.
For example, a 3D-QSAR study on indazole derivatives as HIF-1α inhibitors identified the importance of steric and electrostatic fields around the molecule. nih.gov The resulting models and pharmacophore hypotheses can be used to design new molecules with enhanced inhibitory potency. nih.gov Similarly, 3D-QSAR models for triazole-based COX-2 inhibitors highlighted the necessity of specific scaffolds for selective binding. nih.gov
Key Parameters in a Typical 3D-QSAR Study:
q² (Cross-validated r²): A measure of the predictive ability of the model.
r² (Non-cross-validated r²): A measure of the goodness of fit of the model to the training data.
Field Contributions: The relative importance of steric, electrostatic, and other fields to the model.
These computational approaches reduce the need for extensive synthesis and testing by prioritizing candidates with a higher probability of success. researchgate.net
Conformational Analysis and Ligand-Target Binding Interactions
The biological effect of a drug molecule is initiated by its binding to a specific target, typically a protein or enzyme. The three-dimensional conformation of the ligand and its interactions with the binding site are therefore of paramount importance. Conformational analysis and molecular docking are computational methods used to study these phenomena.
For indazole derivatives, docking studies have elucidated the binding modes within various kinase active sites, such as VEGFR2. nih.gov These studies reveal crucial interactions, including:
Hydrogen Bonds: The indazole N-H group often acts as a hydrogen bond donor, interacting with backbone carbonyls of amino acid residues in the hinge region of kinases.
π-π Stacking: The aromatic indazole ring can engage in π-π stacking interactions with aromatic residues like phenylalanine in the binding pocket.
Hydrophobic Interactions: Alkyl or aryl substituents on the indazole ring can fit into hydrophobic pockets within the target protein, increasing binding affinity.
A molecular dynamics and 3D-QSAR study on indazole derivatives as HIF-1α inhibitors demonstrated that the most potent compounds exhibit good binding efficiency and stability within the active site of the protein. nih.gov Understanding these ligand-target interactions at an atomic level is essential for the rational design of new, more effective, and selective therapeutic agents. researchgate.net
Analytical Methodologies for Research Applications
Spectroscopic Techniques for Compound Characterization and Purity Assessment in Research
The structural elucidation and purity verification of sodium 5-chloro-1H-indazole-acetate would rely on a combination of spectroscopic techniques. These methods provide detailed information about the molecular structure and the presence of any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure. For the 5-chloro-1H-indazole moiety, characteristic signals in the aromatic region of the ¹H NMR spectrum would be expected. The acetate (B1210297) component would show a characteristic singlet in the aliphatic region. The absence of unexpected signals would provide an indication of the compound's purity. For the related compound, 5-chloro-1H-indazole, ¹H NMR spectra have been recorded, and while specific data for the salt with acetate is not available, the principles of analysis remain the same nih.gov.
Mass Spectrometry (MS): MS is used to determine the molecular weight and can help in confirming the elemental composition of the compound. For sodium 5-chloro-1H-indazole-acetate, electrospray ionization (ESI) would be a suitable technique. The mass spectrum would be expected to show peaks corresponding to the 5-chloro-1H-indazole-acetate anion and potentially adducts. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, further confirming the molecular formula. GC-MS data is available for the 5-chloro-1H-indazole part of the molecule, showing a top peak at m/z 152, which corresponds to the molecular ion of this fragment nih.gov.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. The spectrum of sodium 5-chloro-1H-indazole-acetate would be expected to show characteristic absorption bands for the N-H bond of the indazole ring, the C=O of the acetate group, and C-Cl stretching vibrations. IR spectra are available for both sodium acetate and sodium chloroacetate, which can serve as references for the acetate portion of the target molecule benthamdirect.commdpi.com.
A hypothetical summary of expected spectroscopic data is presented in Table 1.
Table 1: Hypothetical Spectroscopic Data for Sodium 5-chloro-1H-indazole-acetate
| Spectroscopic Technique | Expected Observations |
|---|---|
| ¹H NMR | Aromatic protons (indazole ring), N-H proton, singlet for acetate protons. |
| ¹³C NMR | Carbons of the indazole ring, carbonyl carbon of the acetate. |
| Mass Spectrometry (ESI-MS) | Peak corresponding to the [M-Na]⁻ anion. |
Chromatographic Methods for Quantification in Biological Matrices (e.g., animal samples)
To study the pharmacokinetics of sodium 5-chloro-1H-indazole-acetate in preclinical animal models, robust chromatographic methods are required for its quantification in biological matrices such as plasma, urine, and tissue homogenates. High-performance liquid chromatography (HPLC) coupled with a suitable detector is the method of choice for such analyses.
High-Performance Liquid Chromatography (HPLC): An HPLC method would be developed to separate the parent compound from its potential metabolites and endogenous matrix components. A reversed-phase C18 column is often a good starting point for the separation of moderately polar compounds like indazole derivatives researchgate.net. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol), run in either isocratic or gradient mode to achieve optimal separation youtube.com.
Detection:
UV-Vis Detection: Many indazole-containing compounds exhibit UV absorbance, which can be exploited for detection. A suitable wavelength would be determined by analyzing the UV spectrum of the compound.
Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, especially in complex biological matrices, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is the gold standard nih.govyoutube.com. This technique allows for the specific detection and quantification of the target analyte based on its mass-to-charge ratio (m/z) and its fragmentation pattern. A multiple reaction monitoring (MRM) method would be developed by selecting specific precursor and product ion transitions for the analyte and an internal standard.
Method validation would be performed according to regulatory guidelines to ensure accuracy, precision, linearity, and stability. A hypothetical LC-MS/MS method for the quantification of 5-chloro-1H-indazole-acetate in rat plasma is outlined in Table 2.
Table 2: Hypothetical LC-MS/MS Method Parameters for Quantification in Rat Plasma
| Parameter | Condition |
|---|---|
| Chromatography | |
| Column | Reversed-phase C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition (Analyte) | To be determined experimentally |
| MRM Transition (Internal Standard) | To be determined experimentally |
Advanced Methods for Metabolite Identification in Preclinical Studies
Understanding the metabolic fate of a new chemical entity is a critical aspect of preclinical development. Advanced analytical techniques are employed to identify potential metabolites in in vitro and in vivo samples.
In Vitro Metabolism Studies: The initial assessment of metabolic stability and metabolite profiling is often conducted using in vitro systems such as liver microsomes or hepatocytes from different species (e.g., rat, dog, human). The test compound is incubated with these systems, and the resulting mixture is analyzed to identify metabolites.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): This is the primary tool for metabolite identification. LC-HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, provide accurate mass measurements of both the parent drug and its metabolites. This allows for the determination of the elemental composition of the metabolites and helps in proposing their structures. The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments provide further structural information nih.govnih.gov.
Metabolic Pathways: For indazole-containing compounds, common metabolic pathways include oxidation (hydroxylation), N-dealkylation, and glucuronidation nih.gov. For sodium 5-chloro-1H-indazole-acetate, one could anticipate hydroxylation of the indazole ring, as well as hydrolysis of the acetate group. The resulting metabolites would be identified by their characteristic mass shifts from the parent compound.
A systematic approach to metabolite identification involves comparing the chromatograms of control and incubated samples to find new peaks corresponding to metabolites. Software tools can aid in this process by predicting potential metabolites and searching for their corresponding masses in the acquired data. A summary of potential metabolic transformations and the analytical approach is given in Table 3.
Table 3: Potential Metabolic Pathways and Identification Strategy
| Potential Metabolic Transformation | Expected Mass Shift (from parent anion) | Analytical Identification Strategy |
|---|---|---|
| Hydroxylation | +16 Da | LC-HRMS analysis to detect the mass of the hydroxylated metabolite. MS/MS fragmentation to determine the position of hydroxylation. |
| Hydrolysis of Acetate | -42 Da | Detection of the 5-chloro-1H-indazole core by LC-HRMS. |
Future Perspectives and Research Challenges
Unexplored Biological Targets and Pathways
The versatility of the indazole ring has led to the development of derivatives targeting a range of biological entities, most notably protein kinases involved in oncology. rsc.org Drugs such as Niraparib and Pazopanib, which contain an indazole core, are approved for treating various cancers by inhibiting kinases. nih.gov However, the therapeutic potential of 5-chloro-1H-indazole derivatives is far from exhausted.
Future research is poised to explore new frontiers, including:
Epigenetic Modifiers: Beyond kinases, the indazole structure could be adapted to target enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases. These targets are critical in cancer and other diseases, representing a significant area for new drug discovery.
Neuroinflammation and Neurodegenerative Diseases: The anti-inflammatory properties noted in some indazole derivatives suggest a potential role in targeting pathways involved in neuroinflammatory conditions like Alzheimer's or Parkinson's disease. ontosight.ai Exploring their effect on microglia activation, inflammasome pathways, and other neuro-immune responses could yield novel central nervous system (CNS) therapies.
Metabolic Disorders: Some indazole-based compounds have been investigated as glucagon (B607659) receptor antagonists for type 2 diabetes. nih.gov Further exploration could target other key players in metabolic pathways, such as G-protein coupled receptors (GPCRs) like GPR120 and GPR40, which are involved in glucose homeostasis. nih.gov
Infectious Diseases: While some antimicrobial activity has been reported, a systematic exploration of 5-chloro-1H-indazole derivatives against a broader panel of bacteria, fungi, and viruses is warranted. ontosight.ai Targeting novel microbial enzymes or virulence factors could lead to new anti-infective agents.
The exploration of these targets will necessitate a deeper understanding of the structure-activity relationships (SAR) that govern target specificity, moving beyond the well-trodden path of kinase inhibition.
Advancements in Synthetic Chemistry for Novel Derivatives
The creation of diverse chemical libraries is fundamental to drug discovery. For 5-chloro-1H-indazole and its parent carboxylic acid, advancements in synthetic chemistry are enabling the generation of more complex and targeted derivatives. Traditional methods often involve the cyclization of substituted phenylhydrazines. chemicalbook.com However, modern strategies offer greater efficiency, control, and diversity.
Recent synthetic advancements include:
Transition-Metal-Catalyzed Cross-Coupling: Techniques like Suzuki-Miyaura cross-coupling allow for the precise functionalization of the indazole core, particularly at the C-3 position, with various organic groups. researchgate.net This enables the creation of libraries with diverse substituents to probe interactions with biological targets.
C-H Activation/Annulation: Rhodium/Copper-catalyzed sequential C-H bond activation and intramolecular annulation provide an efficient route to construct the indazole ring system from simpler precursors. nih.gov This method features high functional group tolerance, allowing for the synthesis of complex indazoles in fewer steps. nih.gov
"Green" Chemistry Approaches: The use of milder reagents and environmentally benign solvents, such as ammonium (B1175870) chloride in ethanol, is being explored to create indazole derivatives through grinding protocols. samipubco.com These methods offer high yields, shorter reaction times, and a reduced environmental footprint. samipubco.com
Modular and Convergent Synthesis: For creating complex molecules like synthetic cannabinoids derived from indazole-3-carboxamides, a convergent strategy is often employed. This involves the separate synthesis of key fragments (e.g., the N-alkylated indazole core and an amino acid amide) followed by a final coupling step, which allows for modular variation and the rapid generation of analogues.
These advanced synthetic strategies are crucial for building the next generation of indazole-based compounds, tailored for specific, unexplored biological targets.
Interactive Table: Modern Synthetic Routes for Indazole Derivatives
| Synthetic Strategy | Key Features | Catalysts/Reagents Example | Potential Advantages |
|---|---|---|---|
| C-H Activation/Annulation | Sequential C-H bond activation and intramolecular cyclization. nih.gov | Rhodium(III)/Copper(II) salts. nih.gov | High efficiency, good functional group tolerance, atom economy. nih.gov |
| Suzuki-Miyaura Cross-Coupling | Functionalization at specific positions (e.g., C-3) of a pre-formed indazole ring. researchgate.net | Palladium catalysts, organoboronic acids. researchgate.net | High selectivity, allows for diverse and complex substitutions. researchgate.net |
| "Green" Grinding Protocol | Solvent-minimal synthesis using mechanical grinding. samipubco.com | Ammonium Chloride (NH4Cl) in ethanol. samipubco.com | Eco-friendly, short reaction times, high yields, simple procedure. samipubco.com |
| Convergent Synthesis | Modular construction from key precursors followed by a final coupling reaction. | Peptide coupling reagents (e.g., TBTU, EDC/HOBt). | Allows for rapid generation of analogues by varying components. |
Development of Advanced In Vitro and In Vivo Models
A significant bottleneck in drug development is the poor translation from preclinical models to human clinical outcomes. nih.gov The development of more physiologically relevant models is critical for accurately assessing the efficacy and toxicity of new 5-chloro-1H-indazole derivatives.
Key developments in this area include:
3D Organoid Technology: Organoids are miniature, self-organizing three-dimensional structures grown from stem cells that mimic the architecture and function of human organs like the liver, intestine, kidney, and brain. nih.govnih.gov These models are superior to traditional 2D cell cultures for predicting human responses. For instance, intestinal organoids can be used to study pharmacokinetic properties, as they express key drug-metabolizing enzymes (like CYP3A4) and transporters (like ABCB1/MDR1). researchgate.net
Multi-Organoid "Body-on-a-Chip" Systems: These platforms integrate multiple organoid types (e.g., liver, cardiac, lung) on a microfluidic chip. nih.gov This allows researchers to study the interdependent metabolism of a compound and its downstream effects across different tissues, providing a more holistic view of its potential toxicity and efficacy. nih.gov Such systems are invaluable for assessing complex ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles early in the drug discovery process.
Humanized Animal Models: The use of mice with humanized receptors or tissues, such as the hGCGR (human glucagon receptor) mice used to test indazole-based glucagon receptor antagonists, provides a more accurate in vivo system for evaluating compound activity against a human target. nih.gov
Employing these advanced models will improve the predictive power of preclinical studies for novel indazole compounds, reducing the high failure rates associated with drug development. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. For a scaffold like 5-chloro-1H-indazole, these computational tools can be applied in several ways:
High-Throughput Virtual Screening (HTVS): AI-powered algorithms can screen vast virtual libraries of millions or even billions of compounds to identify molecules with a high probability of binding to a specific biological target. nih.gov This was demonstrated in the identification of a dual EGFR/HER2 inhibitor from the ChemBridge library. nih.gov This approach can be used to screen for novel 5-chloro-1H-indazole derivatives against unexplored targets.
De Novo Drug Design: Generative AI models can design entirely new molecules optimized for desired properties, such as high target affinity, selectivity, and favorable ADMET characteristics. By learning from existing data on active indazole compounds, these models can propose novel derivatives that chemists can then synthesize.
In Silico ADMET Prediction: Machine learning models can predict the pharmacokinetic and toxicity profiles of compounds before they are even synthesized. nih.gov By flagging potential liabilities like poor solubility, metabolic instability, or toxicity early on, these tools help prioritize the most promising candidates for synthesis and experimental testing, saving significant time and resources. nih.gov
The integration of AI/ML with traditional chemistry and biology will enable a more rational, data-driven approach to designing the next generation of drugs based on the 5-chloro-1H-indazole scaffold.
Addressing Challenges in Preclinical Drug Metabolism and Pharmacokinetics
A promising compound can fail in later stages of development due to poor drug metabolism and pharmacokinetic (DMPK) properties. The indazole scaffold, while versatile, is not immune to these challenges. Key issues include metabolic instability, off-target effects, and poor bioavailability.
Future strategies to address these challenges include:
Early-Stage DMPK Profiling: Utilizing advanced in vitro models like liver organoids and multi-organoid chips to get an earlier and more accurate read on human metabolism and potential organ-specific toxicity. nih.govresearchgate.net
Metabolite Identification and SAR: Systematically identifying the metabolic "hotspots" on the 5-chloro-1H-indazole scaffold and its derivatives. This information can then be used to guide synthetic efforts, modifying the structure to block metabolic pathways and improve stability without sacrificing potency.
Computational DMPK Modeling: Using in silico tools to predict metabolic fate, transporter interactions, and potential drug-drug interactions. nih.gov Models based on Lipinski's and Veber's rules help in designing compounds with better oral bioavailability. nih.gov
Formulation Science: Developing advanced drug delivery systems to improve the solubility, stability, and absorption of promising but challenging indazole derivatives.
By proactively addressing DMPK challenges through a combination of advanced experimental models and predictive computational tools, the path from discovery to clinical application for novel 5-chloro-1H-indazole-based therapies can be made more efficient and successful.
Q & A
Q. What are the recommended synthetic routes for preparing sodium 5-chloro-1H-indazole acetate, and what experimental conditions optimize yield?
Methodological Answer: Synthesis typically involves alkylation or substitution reactions. For example:
- Alkylation: React 5-chloro-1H-indazole with sodium hydride (NaH) in anhydrous dimethylformamide (DMF) to deprotonate the indazole nitrogen, followed by addition of chloroacetic acid derivatives (e.g., ethyl chloroacetate). Subsequent hydrolysis under basic conditions (NaOH) yields the sodium salt .
- Substitution: Use sodium azide or thiocyanate in polar solvents (e.g., DMSO) to modify the indazole scaffold, followed by acetate group introduction via nucleophilic substitution .
Optimization: Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water mixtures) or column chromatography.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing sodium 5-chloro-1H-indazole acetate?
Methodological Answer:
- NMR Spectroscopy: H and C NMR in deuterated solvents (DMSO-d) identify proton environments and confirm acetate/indazole integration .
- X-ray Crystallography: Use SHELXT for space-group determination and SHELXL for refinement. Single-crystal diffraction at 100 K resolves bond lengths/angles and sodium coordination geometry .
- FT-IR: Confirm functional groups (e.g., C=O stretch of acetate at ~1700 cm) .
Q. What safety protocols are essential when handling sodium 5-chloro-1H-indazole acetate in the lab?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation .
- First Aid: For skin contact, wash immediately with soap/water (15 min). For eye exposure, irrigate with saline (10–15 min) and consult an ophthalmologist .
- Storage: Keep in airtight containers at room temperature, away from oxidizers.
Q. How does the sodium acetate component influence buffer compatibility in biochemical assays?
Methodological Answer: Sodium acetate buffers (pH 3.5–5.5) stabilize biomolecules via:
- Ionic Strength Adjustment: Enhances DNA precipitation in ethanol by neutralizing phosphate backbone charges .
- pH Control: Acetate’s buffering capacity maintains optimal conditions for enzyme assays or protein crystallization .
Method: Prepare 0.1 M sodium acetate buffer (pH 4.5) by mixing acetic acid and sodium acetate, adjusting with HCl/NaOH.
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of sodium 5-chloro-1H-indazole acetate?
Methodological Answer:
- Functional Selection: Use hybrid functionals (e.g., B3LYP) with exact-exchange terms to model thermochemical properties (e.g., ionization potentials, bond dissociation energies) .
- Basis Sets: Apply 6-311++G(d,p) for geometry optimization and vibrational frequency analysis.
- Reactivity Insights: Calculate Fukui indices to predict nucleophilic/electrophilic sites on the indazole ring .
Q. What experimental and computational approaches resolve contradictions in cation-anion interaction data for sodium acetate systems?
Methodological Answer:
- XAS Studies: Compare K-edge X-ray absorption spectra (XAS) of sodium acetate with potassium/lithium analogs to identify cation-specific shifts in carboxylate coordination .
- MD Simulations: Run molecular dynamics (GROMACS) with CHARMM force fields to model sodium-acetate ion pairing in aqueous solutions, validating against experimental radial distribution functions .
Q. What in vitro assays are suitable for probing the biological activity of 5-chloro-1H-indazole derivatives, and how does the acetate group modulate efficacy?
Methodological Answer:
- Anticancer Screening: Use MTT assays on cancer cell lines (e.g., HeLa) with/without the acetate group. Compare IC values to assess solubility and membrane permeability enhancements .
- Enzyme Inhibition: Perform kinetic assays (e.g., fluorescence quenching) to evaluate binding affinity to kinases or proteases. Docking studies (AutoDock Vina) predict acetate’s role in hydrogen bonding .
Q. How can crystallographic software (SHELX) address challenges in refining disordered sodium coordination geometries?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
